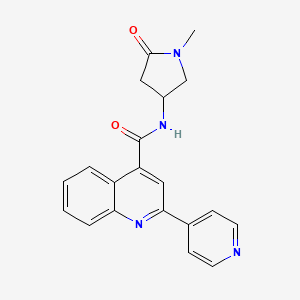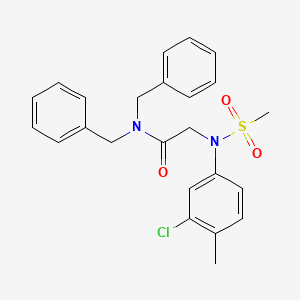
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA belongs to the class of quinolinecarboxamide compounds and is known for its ability to inhibit proteases, which are enzymes that play a crucial role in various biological processes.
Mécanisme D'action
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting proteases through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the protease from carrying out its normal function, thereby inhibiting the biological process in which the protease is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit proteases. Inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may also have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit proteases, which allows researchers to study the effects of protease inhibition on various biological processes. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to further explore the potential therapeutic applications of this compound in various diseases such as cancer, HIV, and Alzheimer's disease. Another potential direction is to investigate the off-target effects of this compound and develop strategies to mitigate these effects. Additionally, future research could focus on developing more potent and selective protease inhibitors based on the structure of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its ability to inhibit proteases has potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Future research could focus on further exploring the potential therapeutic applications of this compound, investigating its off-target effects, and developing more potent and selective protease inhibitors based on the structure of this compound.
Méthodes De Synthèse
The synthesis of N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 1-methyl-5-pyrrolidin-3-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-amino-4-methylquinoline to form this compound.
Applications De Recherche Scientifique
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of protease inhibition. Proteases play a crucial role in various biological processes such as digestion, blood clotting, and immune response. The inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-12-14(10-19(24)25)22-20(26)16-11-18(13-6-8-21-9-7-13)23-17-5-3-2-4-15(16)17/h2-9,11,14H,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJCUVBHGLUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)

amine](/img/structure/B6098977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)


![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)
![1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
![5,7-diethyl-2-(5-methoxy-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6099058.png)